![molecular formula C18H32O4 B14258091 6-[(Non-5-enoyl)oxy]nonanoic acid CAS No. 493004-95-8](/img/structure/B14258091.png)
6-[(Non-5-enoyl)oxy]nonanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(Non-5-enoyl)oxy]nonanoic acid is a chemical compound with the molecular formula C18H32O4 It is an ester derivative of nonanoic acid, which is a nine-carbon fatty acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Non-5-enoyl)oxy]nonanoic acid typically involves the esterification of nonanoic acid with non-5-enoyl alcohol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6-[(Non-5-enoyl)oxy]nonanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) are employed in substitution reactions.
Major Products Formed
Oxidation: Nonanoic acid derivatives.
Reduction: Nonanoic alcohol derivatives.
Substitution: Various substituted nonanoic acid derivatives.
Scientific Research Applications
6-[(Non-5-enoyl)oxy]nonanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in biological systems, including its interactions with enzymes and cell membranes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of biodegradable plastics and as a plasticizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 6-[(Non-5-enoyl)oxy]nonanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release nonanoic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and alter cell membrane properties.
Comparison with Similar Compounds
Similar Compounds
Nonanoic acid: A nine-carbon fatty acid with similar structural features.
Pelargonic acid: Another name for nonanoic acid, used in various industrial applications.
9-Hydroxynonanoic acid: A hydroxylated derivative of nonanoic acid with distinct chemical properties.
Uniqueness
6-[(Non-5-enoyl)oxy]nonanoic acid is unique due to its ester linkage, which imparts different chemical reactivity and biological activity compared to its parent compound, nonanoic acid. This uniqueness makes it valuable for specific applications where modified fatty acids are required.
Properties
CAS No. |
493004-95-8 |
|---|---|
Molecular Formula |
C18H32O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
6-non-5-enoyloxynonanoic acid |
InChI |
InChI=1S/C18H32O4/c1-3-5-6-7-8-9-15-18(21)22-16(12-4-2)13-10-11-14-17(19)20/h6-7,16H,3-5,8-15H2,1-2H3,(H,19,20) |
InChI Key |
RVXZYKJYFNJRJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCCCC(=O)OC(CCC)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


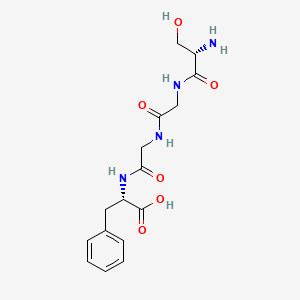
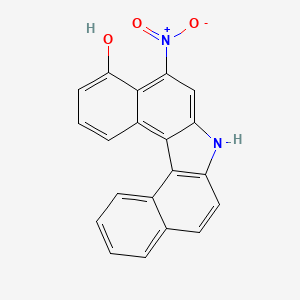
![Acetic acid, [2-[bis(2-methoxyethyl)amino]-2-oxoethoxy]-](/img/structure/B14258019.png)
![2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14258020.png)
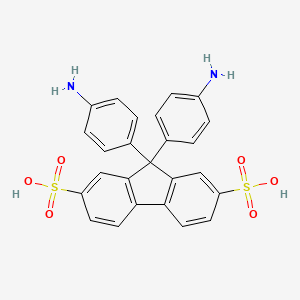
![4,4'-[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethene-2,1-diyl)]diphenol](/img/structure/B14258035.png)
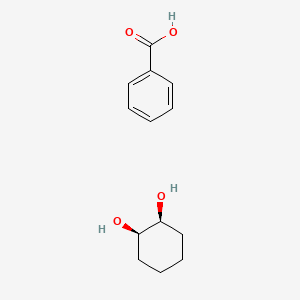
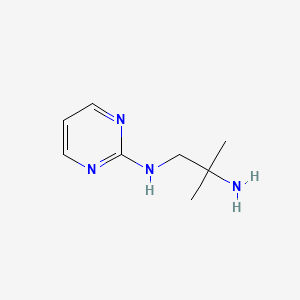
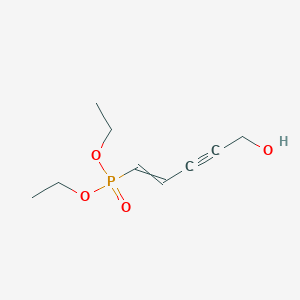
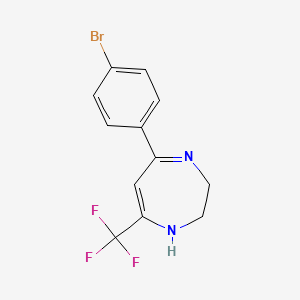
![N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)amino]benzamide](/img/structure/B14258074.png)
![1-[1-Chloro-2-(4-methoxyphenyl)ethenyl]-4-methylbenzene](/img/structure/B14258078.png)
![2,6,8,12,13,17-Hexaoxa-1,7-distibabicyclo[5.5.5]heptadecane](/img/structure/B14258086.png)
![Naphtho[2,3-b]furan-4,9-dione, 2-nitro-](/img/structure/B14258090.png)
